Clobetasone 17-Butyrate-d7

Description

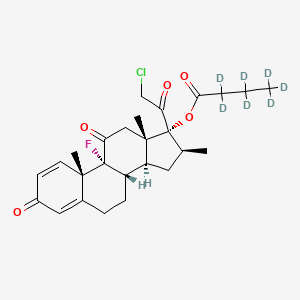

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32ClFO5 |

|---|---|

Molecular Weight |

486.0 g/mol |

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptadeuteriobutanoate |

InChI |

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1/i1D3,5D2,6D2 |

InChI Key |

FBRAWBYQGRLCEK-PBNWNSBXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Enrichment of Clobetasone 17 Butyrate

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

Common approaches include the reduction of keto groups using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), which can introduce deuterium at specific positions. nih.gov For instance, the reduction of a ketone at the C-3 position of a steroid precursor with NaBD₄ would result in a hydroxyl group with a deuterium atom attached to the C-3 carbon. nih.gov Another prevalent method is base-catalyzed hydrogen-deuterium exchange, where protons on carbons adjacent to carbonyl groups are replaced with deuterium from a deuterium oxide (D₂O) solvent. nih.gov Furthermore, catalytic deuteration can be employed to saturate double bonds within the steroid nucleus or side chains using deuterium gas (D₂) in the presence of a metal catalyst. juniperpublishers.com

The synthesis of Clobetasone (B1204786) 17-Butyrate-d7 would likely involve a multi-step process, potentially starting from a commercially available steroid precursor. The seven deuterium atoms could be incorporated into the butyrate (B1204436) side chain. For example, starting with a deuterated butyric acid (butyric acid-d7), which can be synthesized from deuterated precursors, and esterifying it with the clobetasone parent molecule would yield the desired labeled compound.

Table 1: General Methodologies for Deuterium Incorporation in Steroids

| Method | Deuterium Source | Typical Reaction Site | Example Application |

|---|---|---|---|

| Catalytic Hydrogenation | Deuterium Gas (D₂) | Carbon-carbon double bonds | Saturation of a double bond in the steroid A/B ring system. |

| Reduction | Sodium Borodeuteride (NaBD₄) | Ketone or aldehyde groups | Reduction of a 3-keto group to a 3-hydroxy group. nih.gov |

| Base-Catalyzed Exchange | Deuterium Oxide (D₂O) | α-carbons to carbonyl groups | Exchange of protons for deuterons at the C-2 and C-4 positions of a 3-keto steroid. nih.gov |

Precursor Characterization and Deuterium Source Selection

The successful synthesis of Clobetasone 17-Butyrate-d7 hinges on the purity and thorough characterization of the starting materials. The non-labeled Clobetasone 17-Butyrate precursor must be of high purity to avoid the formation of labeled impurities that could complicate purification and analysis. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential to confirm the structure and purity of the precursor.

The choice of deuterium source is critical and depends on the specific labeling strategy. juniperpublishers.com Deuterium oxide (D₂O) is a relatively inexpensive and common source for exchange reactions. juniperpublishers.com Deuterium gas (D₂) is used for catalytic deuteration, while deuterated reagents like sodium borodeuteride offer high isotopic enrichment for specific reductions. nih.govjuniperpublishers.com The selection is guided by factors such as the desired site of labeling, the required level of isotopic enrichment, and the reaction conditions.

Table 2: Comparison of Common Deuterium Sources

| Deuterium Source | Typical Use | Advantages | Considerations |

|---|---|---|---|

| Deuterium Oxide (D₂O) | H/D exchange reactions | Relatively inexpensive, readily available. juniperpublishers.com | May require harsh conditions (high temperature/pressure) for some substrates. juniperpublishers.com |

| Deuterium Gas (D₂) | Catalytic deuteration | High isotopic incorporation in specific reactions. | Flammable gas, requires specialized equipment. juniperpublishers.com |

| Sodium Borodeuteride (NaBD₄) | Reduction of carbonyls | High specificity for carbonyl reduction. nih.gov | More expensive than D₂O. |

Analytical Techniques for Isotopic Purity and Enrichment Determination

Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the characterization of this compound. Several analytical techniques are employed for this purpose, with Mass Spectrometry and NMR spectroscopy being the most powerful.

Mass Spectrometry (MS) is used to determine the molecular weight of the labeled compound and to quantify the extent of deuteration by analyzing the isotopic distribution of the molecular ion peak. High-Resolution Mass Spectrometry (HR-MS) can provide highly accurate mass measurements, confirming the elemental composition and the number of deuterium atoms incorporated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is invaluable for determining the specific sites of deuteration and the isotopic enrichment at each position. rsc.orgnih.gov In ¹H NMR, the disappearance of a signal indicates the replacement of a proton with a deuteron. ²H NMR directly detects the deuterium nuclei, providing a quantitative measure of deuterium incorporation at different sites within the molecule. nih.gov

Other techniques such as Fourier Transform Infrared (FTIR) Spectroscopy can also be used to detect the presence of C-D bonds, which have characteristic vibrational frequencies distinct from C-H bonds. rsc.org

Optimization of Synthetic Yields for Labeled Analogs

The optimization of synthetic yields for deuterated analogs like this compound involves a careful balance between achieving high chemical yield and high isotopic enrichment. The introduction of deuterium can sometimes alter reaction kinetics, necessitating adjustments to reaction conditions such as temperature, reaction time, and catalyst loading.

Minimizing side reactions is crucial. For instance, in base-catalyzed exchange reactions, careful control of pH and temperature is necessary to prevent degradation of the steroid core. In catalytic deuteration, the choice of catalyst and solvent can significantly impact the efficiency and selectivity of the reaction.

To maximize yield, a systematic approach is often employed, where reaction parameters are varied and the outcomes are monitored using the analytical techniques described above. The goal is to identify conditions that provide the highest possible incorporation of deuterium with the least amount of by-product formation and the highest recovery of the final product. The use of deuterated compounds as internal standards in quantitative assays demands high isotopic purity to ensure the accuracy of the results. nih.gov Therefore, the optimization process is a critical aspect of the synthesis of these valuable research tools.

Advanced Analytical Applications of Clobetasone 17 Butyrate D7

Application as an Internal Standard in Quantitative Analytical Assays

The primary application of Clobetasone (B1204786) 17-Butyrate-d7 is as an internal standard in quantitative analytical assays, most notably in conjunction with mass spectrometry. Its chemical and physical properties closely mimic those of the unlabeled analyte, Clobetasone 17-Butyrate, yet its increased mass allows for distinct detection.

Principles of Isotope Dilution Mass Spectrometry in Steroid Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the sample preparation process. In the context of steroid analysis, Clobetasone 17-Butyrate-d7 serves as this ideal internal standard.

The deuterated standard and the native analyte exhibit nearly identical chemical and physical behaviors during extraction, purification, and chromatographic separation. This co-elution is a critical aspect, as both compounds are subjected to the same experimental conditions and potential sources of error, such as sample loss during preparation or fluctuations in instrument response.

Within the mass spectrometer, the labeled and unlabeled compounds are differentiated based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement corrects for variations that might occur during the analytical workflow, leading to highly reliable results. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry for its ability to minimize analytical variability. usgs.govresearchgate.net

Table 1: Representative MRM Transitions for Clobetasone 17-Butyrate and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clobetasone 17-Butyrate | 479.2 | 371.1 | 15 |

| This compound | 486.2 | 371.1 | 15 |

This table is illustrative and shows typical mass transitions that could be used in a tandem mass spectrometry (MS/MS) method. The precursor ion for the deuterated standard is 7 atomic mass units higher than the unlabeled compound, while the product ion, resulting from the loss of the butyrate (B1204436) group, can be the same if the deuterium (B1214612) is on the butyrate moiety.

Matrix Effect Compensation in Complex Sample Analysis

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. The matrix effect can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate the impact of matrix effects. kcasbio.com Because the deuterated internal standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized. dshs-koeln.de This ensures that the quantitative results are reliable and reproducible, even in the presence of complex sample matrices.

The effectiveness of this compensation relies on the principle that the analyte and the internal standard behave identically during ionization. Any factor that influences the ionization of the analyte will have a proportional effect on the internal standard, thus keeping their ratio constant.

Table 2: Illustrative Recovery and Matrix Effect Data for a Corticosteroid Assay Using a Deuterated Internal Standard

| Sample Type | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Plasma | 88.5 | 89.2 | -5.2 |

| Urine | 92.1 | 91.5 | -3.8 |

| Tissue Homogenate | 85.3 | 86.1 | -8.5 |

This table provides representative data on the recovery and matrix effects that might be observed in a bioanalytical method for a corticosteroid using a deuterated internal standard. The similar recovery rates and the ability to quantify the matrix effect demonstrate the utility of the internal standard in compensating for these analytical challenges.

Chromatographic Separation Science Developments

The successful application of this compound as an internal standard is intrinsically linked to the science of chromatographic separation. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques used to separate the analyte and internal standard from other matrix components before their introduction into the mass spectrometer.

Method Development for High-Performance Liquid Chromatography (HPLC)

The development of a robust HPLC method is crucial for the accurate quantification of Clobetasone 17-Butyrate. A typical reversed-phase HPLC method would utilize a C18 column to separate the relatively nonpolar steroid from more polar matrix components. dshs-koeln.de The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be modified with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency in the mass spectrometer. colab.ws

Method development involves optimizing various parameters, including the mobile phase composition, gradient elution profile, flow rate, and column temperature, to achieve a sharp, symmetrical peak for both the analyte and the internal standard with a suitable retention time. The goal is to ensure that Clobetasone 17-Butyrate and its deuterated internal standard co-elute, while being adequately resolved from any interfering substances.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-high-performance liquid chromatography (UHPLC) has emerged as a significant advancement in separation science, offering substantial improvements over conventional HPLC. nih.gov UHPLC systems utilize columns packed with sub-2 µm particles, which provide a dramatic increase in resolution, efficiency, and speed of analysis. For the analysis of Clobetasone 17-Butyrate and its deuterated internal standard, UHPLC can provide sharper and narrower peaks, leading to better separation from matrix interferences and improved sensitivity. The faster analysis times offered by UHPLC also increase sample throughput, which is a significant advantage in high-volume laboratory settings. frontiersin.org The principles of method development for UHPLC are similar to those for HPLC, but the optimization of parameters is even more critical to fully exploit the benefits of this high-resolution technique.

Table 3: Comparison of Typical HPLC and UHPLC Method Parameters for Corticosteroid Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 15 min | 5 min |

| Peak Width | 0.2 min | 0.05 min |

This table illustrates the typical differences in key parameters between an HPLC and a UHPLC method for the analysis of corticosteroids. The smaller particle size of the UHPLC column allows for a shorter column length and a faster flow rate, resulting in a significantly shorter run time and narrower peaks.

Stationary Phase Chemistry and Mobile Phase Optimization for Labeled and Unlabeled Species

The choice of stationary phase chemistry is a critical factor in the chromatographic separation of Clobetasone 17-Butyrate and its deuterated internal standard. While C18 is the most common stationary phase for steroid analysis, other chemistries, such as C8 or phenyl-hexyl, may offer different selectivities that can be advantageous for resolving specific interferences. The goal is to achieve a balance of retention and selectivity that ensures the co-elution of the analyte and the internal standard.

Mobile phase optimization is equally important. The ratio of organic solvent to water, the type of organic modifier, and the pH of the aqueous phase all influence the retention and peak shape of the analytes. researchgate.net For labeled and unlabeled species, it is generally expected that they will have very similar, if not identical, retention times. However, in some cases, a slight chromatographic shift, known as the "isotope effect," can be observed, where the deuterated compound may elute slightly earlier or later than the unlabeled compound. Careful optimization of the mobile phase composition and temperature can minimize this effect and ensure accurate integration of both peaks. The ideal mobile phase will provide good retention, sharp peaks, and consistent co-elution of Clobetasone 17-Butyrate and this compound across the entire analytical run.

Mass Spectrometric Detection and Structural Elucidation

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). This compound, as a deuterated analog of Clobetasone 17-Butyrate, serves as an ideal internal standard for its quantification in complex matrices. Its utility is intrinsically linked to the advanced mass spectrometric techniques used for its detection and characterization.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is indispensable for both the structural confirmation and selective quantification of this compound. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the deuterated compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. unito.it The analysis of these fragmentation patterns provides a molecular fingerprint that confirms the identity of the compound.

The fragmentation of corticosteroids is well-characterized and typically involves neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and portions of the side chains. unito.it For this compound, the key diagnostic fragmentation will involve the butyrate-d7 side chain at the C17 position. Fragments that retain this side chain will exhibit a mass shift of +7 Da compared to the corresponding fragments from the unlabeled Clobetasone 17-Butyrate. This predictable mass shift is fundamental to its use as an internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, providing exceptional selectivity. nih.gov

Table 2: Hypothetical Fragmentation Pattern of [C₂₆H₂₇D₇ClFO₅+H]⁺ in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Fragment Identity |

| 476.3 | C₄D₇HO₂ (Butyric-d7 acid) | 381.2 | Loss of the deuterated side chain |

| 476.3 | HF (Hydrogen fluoride) | 456.3 | Loss of hydrogen fluoride |

| 476.3 | H₂O (Water) | 458.3 | Dehydration |

| 381.2 | CO (Carbon monoxide) | 353.2 | Subsequent fragmentation of the steroid core |

Note: The m/z values are monoisotopic and hypothetical, based on the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This capability is crucial for unequivocally confirming the elemental composition of this compound and its fragments. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the molecular formula can be confidently assigned, which is a powerful tool for identifying unknown compounds and confirming the structure of standards. acs.org

In the context of labeled compounds, HRMS can resolve the isotopic cluster of this compound from that of the unlabeled analyte, even when they co-elute. oup.com This allows for the precise determination of the degree of deuteration and ensures the isotopic purity of the standard. The high resolving power distinguishes the mass difference between the deuterium-labeled compound and any potential isobaric interferences from the sample matrix, thereby enhancing the accuracy of quantification. nih.gov

Table 3: Accurate Mass Comparison of Clobetasone 17-Butyrate Isotopologues

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| Clobetasone 17-Butyrate | C₂₆H₃₄ClFO₅ | 468.2075 |

| This compound | C₂₆H₂₇D₇ClFO₅ | 475.2515 |

Data Processing and Interpretation Algorithms for Labeled Compounds

The analysis of data from experiments using stable isotope-labeled standards requires specialized data processing and interpretation algorithms. nih.gov These computational tools are designed to automatically detect, integrate, and compare the signal intensities of the analyte and its labeled internal standard. oup.com

Key functions of these algorithms include:

Peak Picking and Pairing: The software identifies the chromatographic peaks for both the unlabeled analyte and the d7-labeled internal standard based on their specific mass-to-charge ratios. It then pairs the corresponding peaks from the same sample injection.

Extracted Ion Chromatogram (XIC) Generation: XICs are generated for the specific m/z values of the analyte and the internal standard, allowing for visualization and integration of their respective peak areas. nih.gov

Ratio Calculation: The core of quantitative analysis involves calculating the ratio of the peak area of the analyte to the peak area of the internal standard (analyte/IS ratio). This ratio is then used to determine the concentration of the analyte in the sample by referencing a calibration curve.

Isotope Correction: Advanced algorithms can correct for the natural abundance of isotopes (e.g., ¹³C) in both the analyte and the standard, which can be important for highly accurate measurements, especially at low concentrations. oup.com

Popular software platforms used in metabolomics and quantitative bioanalysis, such as XCMS, MS-DIAL, and MetaboAnalyst, incorporate these functionalities to streamline the data analysis workflow. nih.govmetaboanalyst.ca

Method Validation Parameters for Labeled Analytical Standards

The use of this compound as an internal standard requires rigorous method validation to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. nist.gov Validation demonstrates that the method accurately and precisely measures the concentration of the unlabeled analyte in the specific biological or environmental matrix being studied.

Assessment of Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range refers to the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision and accuracy.

In quantitative bioanalysis using LC-MS/MS, a calibration curve is constructed by plotting the peak area ratio of the analyte (Clobetasone Butyrate) to the internal standard (this compound) against the nominal concentration of the analyte. The use of a deuterated internal standard is crucial for establishing a reliable and reproducible calibration curve because it compensates for variability in injection volume and potential ion suppression or enhancement caused by the sample matrix. texilajournal.com

A typical validation process involves analyzing a series of calibration standards, usually spanning six to eight non-zero concentration levels. ajpsonline.com The linearity is evaluated using a weighted linear regression model. The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. For instance, a validated HPLC method for the non-deuterated clobetasone butyrate demonstrated excellent linearity over a concentration range of 5 to 50 μg/mL with a correlation coefficient (r²) of 0.9993. eurjchem.comeurjchem.com In a more sensitive LC-MS/MS assay, this range would typically be in the ng/mL level.

Table 1: Example Calibration Curve Data for Clobetasone Butyrate using this compound as Internal Standard

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,150 | 101,000 | 0.051 |

| 2.5 | 12,800 | 102,500 | 0.125 |

| 5.0 | 25,900 | 101,800 | 0.254 |

| 10.0 | 52,100 | 103,100 | 0.505 |

| 25.0 | 128,500 | 102,200 | 1.257 |

| 50.0 | 254,000 | 101,500 | 2.502 |

| 75.0 | 381,200 | 102,000 | 3.737 |

This table contains generated data for illustrative purposes.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ut.ee For bioanalytical methods, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ). ajpsonline.com

Several methods are used to determine LOD and LOQ, including the signal-to-noise (S/N) ratio and calculations based on the standard deviation of the response and the slope of the calibration curve. und.edusepscience.com For the S/N method, an LOD is often established at a ratio of 3:1, while the LOQ is established at 10:1. eurjchem.com Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. und.edusepscience.com

Regulatory guidelines, such as those from the FDA, stipulate that the LLOQ must be determined with a precision of ≤20% (expressed as the coefficient of variation, CV) and an accuracy within 80-120% of the nominal value. au.dk While this compound itself is added at a constant concentration and is not quantified, its consistent response is vital for the reliable determination of the analyte's signal at low concentrations, ensuring an accurate LLOQ is established.

Table 2: Example LOD and LOQ Data for a Clobetasone Butyrate Assay

| Parameter | Method | Value (ng/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio (3:1) | 0.3 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise (S/N) Ratio (10:1) | 1.0 |

| LLOQ Precision (%CV) | Replicate Analysis (n=5) | 12.5% |

This table contains generated data for illustrative purposes. A study on non-deuterated clobetasone butyrate reported an LOD of 0.85 µg/mL and an LOQ of 2.83 µg/mL for an HPLC method. eurjchem.comresearchgate.net

Evaluation of Analytical Precision and Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the test results to the true value and is expressed as the percentage of the nominal concentration. au.dk

The validation of precision and accuracy involves analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate, on different days (inter-day) and within the same day (intra-day). The use of this compound as an internal standard is paramount for achieving high precision and accuracy, as it corrects for the inherent variability in sample processing and instrument response. texilajournal.com

According to FDA guidelines, for precision, the %CV should not exceed 15% for the QC samples, except for the LLOQ, where it should not exceed 20%. For accuracy, the mean value should be within ±15% of the nominal value, and within ±20% for the LLOQ. au.dk

Table 3: Example Intra-Day and Inter-Day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% of Nominal) | Precision (%CV) |

|---|---|---|---|---|

| Intra-Day (n=5) | ||||

| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |

| Low | 3.0 | 2.91 | 97.0 | 6.2 |

| Medium | 30.0 | 30.9 | 103.0 | 4.1 |

| High | 80.0 | 78.8 | 98.5 | 3.5 |

| Inter-Day (n=15, 3 runs) | ||||

| LLOQ | 1.0 | 1.04 | 104.0 | 11.2 |

| Low | 3.0 | 2.95 | 98.3 | 7.8 |

| Medium | 30.0 | 30.6 | 102.0 | 5.5 |

This table contains generated data for illustrative purposes.

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com Robustness testing is typically performed during method development by evaluating the influence of various parameters. chromatographyonline.com For an LC-MS/MS method, these parameters can include:

Mobile phase composition (e.g., ±2% organic solvent)

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±10%)

The method is considered robust if the results for critical responses, such as the peak area ratio of the analyte to the internal standard (this compound) and retention times, remain within predefined acceptance criteria.

Table 4: Example of Robustness Testing Parameters and Results

| Parameter Varied | Variation | Retention Time Shift (% Change) | Peak Area Ratio (% Change vs. Nominal) |

|---|---|---|---|

| Mobile Phase Composition | +2% Acetonitrile | -3.5% | 1.2% |

| Mobile Phase Composition | -2% Acetonitrile | +3.8% | -1.5% |

| Column Temperature | +5 °C | -2.1% | 0.8% |

| Column Temperature | -5 °C | +2.4% | -0.9% |

| Flow Rate | +10% | -9.1% | -0.5% |

This table contains generated data for illustrative purposes.

System Suitability Testing (SST) is performed before each analytical run to verify that the analytical system is performing adequately for the intended analysis. nih.govich.org SST ensures the validity of the results generated. For methods employing an internal standard like this compound, SST criteria typically include checks on its performance.

Table 5: Example System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Retention Time of Clobetasone Butyrate | Within ± 2% of the average from the calibration curve |

| Retention Time of this compound | Within ± 2% of the average from the calibration curve |

| Peak Area of this compound | %CV < 15% across all injections |

| S/N Ratio at LLOQ | ≥ 10 |

This table contains generated data for illustrative purposes.

Mechanistic Investigations of Biotransformation and Degradation Using Clobetasone 17 Butyrate D7

In Vitro Enzymatic Metabolism Studies

In vitro studies are fundamental to understanding the metabolic fate of a drug by isolating specific enzymes, cell systems, and metabolic processes. The use of Clobetasone (B1204786) 17-butyrate-d7 in these assays is crucial for normalizing data and ensuring the reliability of quantitative results. kcasbio.com

The initial step in characterizing the biotransformation of clobetasone 17-butyrate involves incubating the compound with various in vitro systems, such as human liver microsomes, S9 fractions, or specific cell lines (e.g., hepatocytes, keratinocytes). google.comnih.gov These systems contain a host of metabolic enzymes, including cytochrome P450 (CYP) isoenzymes, which are known to be involved in steroid metabolism. nih.gov

In a typical experiment, a known concentration of clobetasone 17-butyrate is added to the enzymatic or cellular preparation. Clobetasone 17-butyrate-d7 is added simultaneously as an internal standard. Following incubation, the mixture is analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterated standard, which co-elutes with the parent drug but has a different mass-to-charge ratio, allows for precise quantification of the remaining parent drug and the newly formed metabolites. nih.gov

Potential metabolites are identified by their mass shifts and fragmentation patterns compared to the parent compound. Common metabolic reactions for corticosteroids include hydroxylation, oxidation, and reduction. oup.com

Table 1: Hypothetical Metabolites of Clobetasone 17-Butyrate Identified in Human Liver Microsomes

| Metabolite | Proposed Biotransformation | Mass Shift (vs. Parent Compound) |

| M1 | 6β-hydroxy-clobetasone butyrate (B1204436) | +16 Da |

| M2 | 11-keto-clobetasone butyrate | -2 Da (+O, -2H) |

| M3 | Dihydro-clobetasone butyrate | +2 Da |

| M4 | Cleavage of butyrate ester | -70 Da |

Understanding the rate at which clobetasone 17-butyrate is metabolized is essential for predicting its clearance and potential for drug-drug interactions. Enzyme kinetics are determined by incubating varying concentrations of the drug with the enzyme source (e.g., specific recombinant CYP enzymes) and measuring the rate of metabolite formation over time.

This compound is indispensable in these assays for accurate quantification. By comparing the peak area of the metabolite to the stable peak area of the deuterated internal standard, researchers can calculate the precise rate of reaction. This data is then used to determine key kinetic parameters, such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and Vmax, the maximum rate of the reaction.

Table 2: Illustrative Kinetic Parameters for the Formation of 6β-hydroxy-clobetasone butyrate by CYP3A4

| Parameter | Value | Unit |

| Km | 50 | µM |

| Vmax | 100 | pmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | 2.0 | µL/min/mg protein |

To identify which specific enzymes are responsible for the observed metabolism, reaction phenotyping studies are conducted. This can involve using a panel of recombinant human CYP enzymes or employing chemical inhibitors that are specific to certain CYP isoforms. For instance, ketoconazole (B1673606) can be used to inhibit CYP3A4 activity. A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's involvement. googleapis.com

Furthermore, enzymes outside the CYP family, such as 11β-hydroxysteroid dehydrogenases (11β-HSD), play a crucial role in glucocorticoid activity by interconverting active cortisol and inactive cortisone. oup.comnih.gov Similar assays using isolated 11β-HSD enzymes can elucidate their role in the metabolism of clobetasone 17-butyrate.

Ex Vivo Tissue-Based Metabolic Profiling

Ex vivo studies utilize intact, living tissue to study metabolic processes in a more physiologically relevant context than isolated enzymes or cultured cells.

Organotypic cultures, such as precision-cut tissue slices (e.g., liver, skin) or 3D bioreactor models, maintain the complex architecture and cell-cell interactions of the original tissue. nih.gov These models are valuable for studying the complete metabolic profile of a compound, including both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions.

In these experiments, the organotypic culture is exposed to clobetasone 17-butyrate. As with in vitro studies, this compound is added to the culture medium to serve as a robust internal standard for quantifying the parent drug and its metabolites extracted from both the tissue and the medium over time. This approach provides a comprehensive view of the metabolic pathways active in a specific organ. For topical corticosteroids, using skin explant cultures is particularly relevant for understanding local metabolism at the site of application. nih.gov

To pinpoint where within the cell metabolic reactions occur, subcellular fractionation is employed. Tissues are homogenized and subjected to differential centrifugation to separate cellular components like the cytosol, mitochondria, and microsomes (fragments of the endoplasmic reticulum). nih.gov

Each fraction is then incubated with clobetasone 17-butyrate and the necessary cofactors. This compound is used for accurate quantification of the resulting metabolites. This technique allows researchers to determine, for example, whether specific oxidative reactions are localized to the microsomes (rich in CYP enzymes) or if other transformations occur in the cytosol. nih.gov Studies on other steroids have localized key enzymes like 17β-hydroxysteroid dehydrogenases to the cytosol, microsomes, and mitochondria, highlighting the importance of understanding this distribution. nih.gov

Chemical Degradation Pathway Elucidation

The elucidation of the chemical degradation pathways of Clobetasone 17-Butyrate, and by extension its deuterated analog, is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This is achieved through rigorous stability testing under stressed conditions.

Forced degradation studies are essential to identify potential degradation products and understand the stability of a drug substance. These studies involve exposing the compound to stress conditions harsher than standard storage conditions, such as acid, base, oxidation, heat, and light. eurjchem.com

A validated stability-indicating reversed-phase HPLC method has been utilized to study the degradation of Clobetasone 17-Butyrate in a cream formulation. eurjchem.com The compound was subjected to a range of stress conditions to evaluate its stability profile. eurjchem.com

Hydrolytic Degradation : The compound exhibited high stability under acidic and basic hydrolytic conditions. In a study, no significant degradation was observed when the cream sample was treated with 4 N HCl for 60 minutes or with 1 N NaOH for 6 hours at room temperature. eurjchem.com

Oxidative Degradation : The compound showed minimal sensitivity to oxidation. When exposed to 30% hydrogen peroxide (H₂O₂) for 6 hours at room temperature, only an insignificant decomposition of 1-2% was observed. eurjchem.comnih.gov This is in contrast to the related compound, Clobetasol 17-propionate, which demonstrated significant degradation under oxidative conditions. nih.gov

Thermal Degradation : Clobetasone 17-Butyrate demonstrated notable degradation under thermal stress. When heated on a water bath at approximately 100°C for 6 hours, 17.88% of the drug decomposed. eurjchem.com

Photolytic Degradation : The compound was found to be most sensitive to light. After exposure to direct sunlight for 6 hours, a significant degradation of 21.24% was recorded, indicating that photolysis is a primary degradation pathway. eurjchem.com

The table below summarizes the results of forced degradation studies on Clobetasone 17-Butyrate cream.

| Stress Condition | Parameters | % Assay | % Degradation |

| Acid Hydrolysis | 4 N HCl, Room Temp, 60 min | 99.02 | ~0.98 |

| Base Hydrolysis | 1 N NaOH, Room Temp, 6 h | 99.21 | ~0.79 |

| Oxidative Degradation | 30% H₂O₂, Room Temp, 6 h | 98.47 | ~1.53 |

| Thermal Degradation | Water Bath (~100°C), 6 h | 82.12 | 17.88 |

| Photolytic Degradation | Direct Sunlight, 6 h | 78.76 | 21.24 |

Data sourced from a study on Clobetasone 17-Butyrate cream formulation. eurjchem.com

The identification of degradation products is accomplished by analyzing the stressed samples using chromatographic techniques, often coupled with mass spectrometry (LC-MS/MS). In the stability-indicating HPLC analysis of Clobetasone 17-Butyrate, degradation products appeared as new peaks in the chromatograms distinct from the parent drug peak. eurjchem.com

Under photolytic degradation, a major degradation product peak was observed at a retention time of 9.0 minutes. eurjchem.com Thermal degradation resulted in two different degradation products, which eluted at 1.5 and 9.9 minutes. eurjchem.com

For the structurally similar Clobetasol Propionate, forced degradation under strong base conditions produced multiple additional peaks at retention times of 1.8, 4.0, 5.0, and 8.0 minutes, while oxidative degradation led to peaks at 2.2 and 24 minutes. nih.gov While the exact structures of the degradation products for Clobetasone 17-Butyrate were not fully characterized in the available literature, common degradation pathways for corticosteroids include oxidation of the side chain and rearrangement mechanisms like the Mattox rearrangement. scirp.org

Kinetic studies quantify the rate at which a drug degrades, which is crucial for determining its shelf-life and appropriate storage conditions. The forced degradation experiments provide quantitative data on the extent of degradation over a specified period under various stress conditions.

For Clobetasone 17-Butyrate, the percentage of degradation after 6 hours was highest under photolytic (21.24%) and thermal (17.88%) stress. eurjchem.com In contrast, hydrolytic and oxidative conditions caused minimal degradation (less than 2%) over a similar timeframe. eurjchem.com These findings indicate that the degradation kinetics are significantly slower for hydrolysis and oxidation compared to photolysis and thermolysis.

The stability of Clobetasone 17-Butyrate in solution was also assessed, showing it to be stable at normal laboratory temperature for at least 24 hours and in a refrigerator for 48 hours, with a relative standard deviation (% RSD) of assay results being 0.73% and 0.89%, respectively, when tested at 12-hour intervals. eurjchem.com This demonstrates good short-term stability in a controlled environment.

Exploratory Research Applications of Clobetasone 17 Butyrate D7

Receptor Interaction and Binding Studies (In Vitro/Cellular Models)

The primary mechanism of action for corticosteroids like clobetasone (B1204786) butyrate (B1204436) involves binding to glucocorticoid receptors. patsnap.compatsnap.com Investigating the interaction of Clobetasone 17-Butyrate-d7 with these receptors can provide insights into its binding affinity and kinetics.

Radioligand Displacement Assays with Deuterated Competitors

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled ligand (a "competitor") by measuring its ability to displace a labeled ligand from a receptor. In this context, this compound could be used as a non-radioactive competitor.

Hypothetical Research Application:

In a competitive binding assay, a radiolabeled standard glucocorticoid would be incubated with cells or cell membranes expressing glucocorticoid receptors. Increasing concentrations of unlabeled this compound would then be added. The concentration of this compound that displaces 50% of the radiolabeled ligand (the IC50 value) would be determined. This value is then used to calculate the binding affinity (Ki) of the deuterated compound. Comparing the Ki of this compound with that of non-deuterated clobetasone butyrate could reveal any subtle differences in receptor affinity due to the deuterium (B1214612) substitution.

Hypothetical Data Table:

| Compound | IC50 (nM) | Ki (nM) |

| Clobetasone 17-Butyrate | Value | Value |

| This compound | Value | Value |

Note: Specific experimental data for this compound is not available in published literature.

Investigation of Ligand-Protein Binding Kinetics

Beyond simple affinity, the rates at which a ligand associates (kon) and dissociates (koff) from its receptor are crucial for its pharmacological effect. Deuteration can sometimes influence these kinetic parameters.

Hypothetical Research Application:

Techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays could be employed to measure the on-rate and off-rate of this compound binding to the glucocorticoid receptor. By comparing these kinetic constants with those of the non-deuterated parent compound, researchers could determine if the increased mass of the butyrate tail affects the residence time of the drug on the receptor. A slower off-rate, for instance, could potentially lead to a prolonged duration of action.

Hypothetical Data Table:

| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Residence Time (1/koff) (s) |

| Clobetasone 17-Butyrate | Value | Value | Value |

| This compound | Value | Value | Value |

Note: Specific experimental data for this compound is not available in published literature.

Membrane Permeability and Transport Mechanism Research (In Vitro Models)

The ability of a topical corticosteroid to penetrate the skin and enter cells is fundamental to its efficacy. This compound can be used as a tracer in studies designed to understand these processes.

Studies Across Artificial and Biological Membrane Systems

In vitro models are often used to predict the permeability of a compound. These can range from simple artificial membranes to more complex cell-based models.

Hypothetical Research Application:

The permeability of this compound could be assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay would measure the diffusion of the compound from a donor to an acceptor compartment through a synthetic membrane. Additionally, its transport across monolayers of skin cells (e.g., keratinocytes) or intestinal cells (e.g., Caco-2) could be quantified. By using mass spectrometry to detect the deuterated compound, researchers can accurately measure its flux across these barriers and compare it to the non-deuterated form.

Assessment of Transporter-Mediated Uptake and Efflux

The movement of drugs across biological membranes is often facilitated by transporter proteins. Some transporters can actively pump drugs out of cells (efflux), reducing their intracellular concentration and efficacy.

Hypothetical Research Application:

To investigate if Clobetasone 17-Butyrate is a substrate for efflux transporters like P-glycoprotein (P-gp), Caco-2 cell monolayers could be used. The transport of this compound would be measured in both directions across the cell monolayer. A higher rate of transport from the basolateral to the apical side would suggest efflux. The use of the deuterated form allows for precise quantification without interference from endogenous compounds. These studies could also involve the use of known transporter inhibitors to confirm the involvement of specific transporters.

Investigation of Isotope Effects in Biochemical and Chemical Reactions

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

Hypothetical Research Application:

Clobetasone butyrate is metabolized in the body, and this metabolism can involve the cleavage of the butyrate ester group. If a C-H bond at a specific position on the butyrate chain is broken in the rate-determining step of a metabolic reaction, then the rate of metabolism for this compound would be slower than that for the non-deuterated compound. This is known as a primary KIE.

To study this, this compound and its non-deuterated counterpart would be incubated with liver microsomes or specific metabolic enzymes. The rate of disappearance of the parent compound or the rate of appearance of a metabolite would be measured over time. A significant difference in the metabolic rates between the two compounds would indicate a KIE and provide valuable information about the metabolic pathway and the specific C-H bonds involved. The use of a deuterated internal standard in such studies is a common practice to ensure analytical accuracy.

Traceability and Authentication in Scientific Reference Standards

The integrity of scientific research, particularly within the pharmaceutical industry, hinges on the ability to produce accurate and reproducible results. This is heavily reliant on the use of well-characterized scientific reference standards. This compound, as a stable isotope-labeled (SIL) compound, plays a critical role in ensuring the traceability and authentication of its non-labeled counterpart, Clobetasone 17-Butyrate.

Traceability in chemical measurements is the property of a result whereby it can be related to a reference through a documented, unbroken chain of calibrations. In the context of pharmaceutical analysis, this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because it is chemically identical to the analyte of interest (Clobetasone 17-Butyrate), the deuterated standard co-elutes during chromatographic separation and experiences similar ionization effects and matrix interferences during analysis. However, its increased mass, due to the seven deuterium atoms, allows it to be distinguished from the non-labeled analyte by the mass spectrometer. pharmaffiliates.com By adding a known quantity of this compound to a sample, analysts can calculate the concentration of the native compound with high precision. This method corrects for variations during sample preparation and analysis, establishing a traceable and accurate measurement.

Authentication involves confirming the identity and purity of a substance. This compound is used as a reference material to definitively identify the presence of Clobetasone 17-Butyrate in a given sample. The simultaneous detection of both the labeled standard and the unlabeled analyte, both exhibiting the same chromatographic retention time, provides unequivocal confirmation of the analyte's identity. This is a crucial step in stability studies, impurity profiling, and quality control of pharmaceutical formulations. synzeal.com Pharmacopoeial reference standards, such as those from the British Pharmacopoeia (BP), provide the benchmark for these tests, and SIL compounds are instrumental in developing and validating the high-resolution analytical methods required to meet these standards. sigmaaldrich.comdrugfuture.com

Data Tables

Table 1: Physicochemical Properties of Clobetasone 17-Butyrate and this compound

| Property | Clobetasone 17-Butyrate | This compound | Data Source |

| Molecular Formula | C₂₆H₃₂ClFO₅ | C₂₆H₂₅D₇ClFO₅ | pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 478.98 g/mol | 486.02 g/mol | pharmaffiliates.compharmaffiliates.com |

| CAS Number | 25122-57-0 | Not Available | pharmaffiliates.compharmaffiliates.com |

| Category | Synthetic Glucocorticoid | Stable Isotope | pharmaffiliates.comclearsynth.com |

Table 2: Role of this compound in Analytical Methodologies

| Application | Technique | Function | Purpose |

| Quantitative Analysis | LC-MS/MS | Internal Standard | Establishes traceability and ensures accurate quantification by correcting for sample loss and matrix effects. |

| Qualitative Analysis | LC-MS, GC-MS | Reference Compound | Provides definitive authentication of Clobetasone 17-Butyrate based on comparative chromatographic retention time and mass spectral data. |

| Method Validation | Chromatography | Standard | Used to validate the specificity, linearity, and accuracy of analytical methods for detecting Clobetasone 17-Butyrate and its impurities. synzeal.com |

Q & A

Q. How can researchers ensure reproducibility in deuterated corticosteroid synthesis protocols?

- Methodological Answer : Document deuterium incorporation efficiency using isotope-ratio mass spectrometry (IRMS) at each synthetic step. Publish detailed spectral data (¹H/²H NMR, HRMS) in supplementary materials, adhering to Beilstein Journal of Organic Chemistry guidelines for compound characterization .

Q. What criteria should guide the selection of reference standards for this compound in regulatory submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.